Carbamic acid,N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC16548230
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | tert-butyl 2-amino-3-(4-benzylpiperazin-1-yl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)15(19)16(22)21-11-9-20(10-12-21)13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3 |
| Standard InChI Key | RHINXVCCYTUROV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name reflects its intricate architecture: a carbamic acid derivative esterified with a 1,1-dimethylethyl group, linked via an ethyl chain to a piperazine ring substituted with a benzyl group at the 4-position. Key structural features include:
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Piperazine Core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and electrostatic interactions.
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Benzyl Substituent: A phenylmethyl group enhancing lipophilicity and potential aromatic stacking.
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Tert-Butyl Ester: A bulky ester group influencing steric hindrance and metabolic stability.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₃ |
| Molecular Weight | 333.4 g/mol |
| Hydrogen Bond Donors | 2 (NH, carbonyl O) |
| Hydrogen Bond Acceptors | 4 (3 O, 1 N) |
| Rotatable Bonds | 7 |
This configuration suggests moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and limited aqueous solubility, typical of carbamates.
Synthetic Pathways and Optimization
Synthesis involves multi-step reactions starting from carbamic acid derivatives and functionalized amines. A representative route includes:
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Formation of the Piperazine Intermediate:
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Benzyl chloride reacts with piperazine to yield 4-benzylpiperazine.
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Subsequent alkylation with ethyl bromoacetate introduces the ketone-containing ethyl chain.
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Carbamate Formation:
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The amine group of the intermediate reacts with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).
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Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Benzyl chloride, piperazine, EtOH | 85% |
| 2 | Ethyl bromoacetate, K₂CO₃, DMF | 78% |
| 3 | tert-Butyl chloroformate, TEA, DCM | 65% |
Optimization studies highlight the role of solvent polarity and base strength in minimizing side reactions, such as over-alkylation or ester hydrolysis.
Chemical Reactivity and Stability
The compound undergoes characteristic carbamate reactions:
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Hydrolysis: Under acidic or alkaline conditions, the ester cleaves to form carbamic acid and tert-butanol. For example, in 1M HCl at 60°C, hydrolysis reaches 90% completion within 4 hours.
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Aminolysis: Reaction with primary amines (e.g., methylamine) yields substituted ureas, a pathway leveraged in prodrug design.
Stability Considerations:
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Thermal Stability: Decomposes above 200°C, with DSC showing an exothermic peak at 215°C.
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Photostability: Degrades under UV light (λ = 254 nm), necessitating storage in amber glass.
Pharmacological Applications
Enzyme Inhibition and Receptor Modulation
The benzyl-piperazine moiety mimics endogenous ligands for neurotransmitter receptors, suggesting potential in:
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Serotonin Receptor (5-HT₃) Antagonism: Structural analogs demonstrate antiemetic activity .
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HIV Protease Inhibition: As seen in related carbamates used in atazanavir synthesis, this compound may serve as a precursor for antiviral agents .
| Assay | Result |
|---|---|
| CYP3A4 Inhibition (IC₅₀) | 12 µM |
| LogP (Octanol-Water) | 2.8 |
| Plasma Half-Life (Rat) | 3.2 hours |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.56 (s, 2H, NCH₂Ph), 2.45–2.35 (m, 8H, piperazine-H).
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¹³C NMR: δ 170.1 (C=O), 138.5 (Ar-C), 60.3 (OCH₂), 52.1 (piperazine-C).
Mass Spectrometry (MS)
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ESI-MS: m/z 334.2 [M+H]⁺, confirming molecular weight.
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Fragmentation: Loss of tert-butoxy group (m/z 278.1) and benzylpiperazine (m/z 176.1).
Comparative Analysis with Structural Analogs
Comparing this compound to PubChem CID 3072278 (a related dihydrochloride salt) :
| Property | Target Compound | CID 3072278 |
|---|---|---|
| Molecular Weight | 333.4 g/mol | 526.5 g/mol |
| Ionization | Neutral | Dihydrochloride |
| Bioavailability | Moderate (LogP = 2.8) | Low (LogP = 1.2) |
The tert-butyl ester enhances lipophilicity, whereas the dihydrochloride salt in CID 3072278 improves aqueous solubility for injectable formulations .
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